5-Amino-2,3-dichloronaphthalene-1,4-diol
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Overview
Description
5-Amino-2,3-dichloronaphthalene-1,4-diol is a chemical compound with the molecular formula C10H7Cl2NO2 It is a derivative of naphthalene, characterized by the presence of amino and hydroxyl groups, as well as chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2,3-dichloronaphthalene-1,4-diol typically involves the reaction of 2,3-dichloronaphthalene-1,4-dione with an appropriate amine source. One common method is the Michael addition of 2,3-dichloronaphthalene-1,4-dione with 3,5-diaminobenzoic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2,3-dichloronaphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into different hydroquinone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
5-Amino-2,3-dichloronaphthalene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-2,3-dichloronaphthalene-1,4-diol involves its interaction with specific molecular targets and pathways. The compound’s redox properties allow it to participate in electron transfer reactions, which can influence cellular processes. It may also interact with enzymes and proteins, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichloronaphthalene-1,4-dione: A precursor in the synthesis of 5-Amino-2,3-dichloronaphthalene-1,4-diol.
5-Amino-2,3-dihydrophthalazine-1,4-dione:
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C10H7Cl2NO2 |
---|---|
Molecular Weight |
244.07 g/mol |
IUPAC Name |
5-amino-2,3-dichloronaphthalene-1,4-diol |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-8(12)10(15)6-4(9(7)14)2-1-3-5(6)13/h1-3,14-15H,13H2 |
InChI Key |
HABUYZVSAVMFBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=C(C(=C2O)Cl)Cl)O |
Origin of Product |
United States |
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